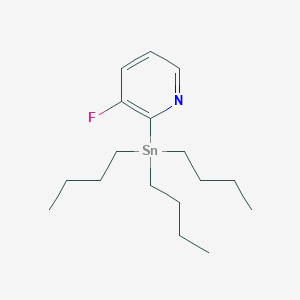

3-Fluoro-2-(tributylstannyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tributyl-(3-fluoropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAOTUZKJHXTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586054 | |

| Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573675-60-2 | |

| Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-2-(tributylstannyl)pyridine synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-(tributylstannyl)pyridine

This guide provides a comprehensive overview of the synthesis of this compound, a valuable organotin reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds in the development of novel pharmaceutical compounds. The protocol detailed herein is primarily based on the principle of directed ortho-metalation.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process commencing with the regioselective deprotonation of 3-fluoropyridine (B146971) at the 2-position. This is accomplished via directed ortho-metalation (DoM), a powerful technique for the functionalization of aromatic rings. The fluorine substituent directs the metalation to the adjacent ortho position. The resulting organolithium intermediate is then quenched with tributyltin chloride to yield the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-Fluoropyridine | C₅H₄FN | 97.09 | 372-47-4 | Starting material. Ensure anhydrous. |

| Diisopropylamine (B44863) | C₆H₁₅N | 101.19 | 108-18-9 | Reagent for LDA preparation. Distill before use. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | Typically 1.6 M or 2.5 M solution in hexanes. |

| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 1461-22-9 | Electrophile. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Reaction solvent. Dry over sodium/benzophenone. |

| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | 12125-02-9 | For quenching the reaction. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Oven-dried round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath or cryocooler

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Synthesis Procedure

The overall workflow for the synthesis is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Preparation of Lithium Diisopropylamide (LDA) Solution:

-

To an oven-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) to the cooled THF.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure the complete formation of LDA.

-

-

Lithiation of 3-Fluoropyridine:

-

In a separate oven-dried flask under an argon atmosphere, dissolve 3-fluoropyridine (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared LDA solution to the 3-fluoropyridine solution via cannula or syringe.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

-

-

Quenching with Tributyltin Chloride:

-

To the reaction mixture at -78 °C, slowly add tributyltin chloride (1.1 equivalents).

-

Allow the reaction to stir at -78 °C for an additional 2-3 hours, then gradually warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient, to afford this compound as an oil.

-

Quantitative Data

| Parameter | Value |

| Reactants | |

| 3-Fluoropyridine | 1.0 equivalent |

| Diisopropylamine | 1.1 equivalents |

| n-Butyllithium | 1.05 equivalents |

| Tributyltin chloride | 1.1 equivalents |

| Conditions | |

| Lithiation Temp. | -78 °C |

| Lithiation Time | 1-2 hours |

| Quenching Temp. | -78 °C to room temperature |

| Quenching Time | 2-3 hours at -78°C, then overnight |

| Outcome | |

| Expected Yield | 60-80% |

Safety Considerations

-

Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Tributyltin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Anhydrous solvents are flammable and should be handled with care.

-

The workup and purification should be performed in a manner that minimizes exposure to tributyltin residues.

This guide provides a robust protocol for the synthesis of this compound. Researchers should adapt the procedure based on the specific scale and available laboratory equipment, always adhering to strict safety protocols.

An In-depth Technical Guide to 3-Fluoro-2-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Fluoro-2-(tributylstannyl)pyridine, a key building block in modern organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a fluorinated organotin compound widely utilized in palladium-catalyzed cross-coupling reactions. Its unique combination of a reactive tributylstannyl group and a fluorinated pyridine (B92270) ring makes it a versatile reagent for the synthesis of complex heterocyclic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀FNSn | [1] |

| Molecular Weight | 386.14 g/mol | [1] |

| CAS Number | 573675-60-2 | [1] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 372.5 ± 52.0 °C | |

| Estimated Density | ~1.19 g/mL at 25 °C | |

| Estimated Refractive Index | ~1.508 (n20/D) |

Note: The boiling point is a predicted value. Density and refractive index are estimated based on the isomeric compound 2-Fluoro-4-(tributylstannyl)pyridine.

Synthesis of this compound

Experimental Protocol (Adapted)

Reaction Scheme:

A proposed synthesis pathway.

Materials:

-

n-Butyllithium (in hexanes)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen gas atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen.

-

Initial Solution: Anhydrous THF is cannulated into the flask, followed by the addition of 3-fluoropyridine. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

-

Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2-3 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity and Applications: The Stille Cross-Coupling Reaction

This compound is a key reagent in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate.[2]

Mechanism of the Stille Reaction

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Catalytic cycle of the Stille cross-coupling reaction.

Representative Experimental Protocol: Stille Coupling of this compound with an Aryl Halide

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Nitrogen or Argon gas atmosphere

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask or reaction tube is charged with the aryl halide, this compound (typically 1.1-1.5 equivalents), and the palladium catalyst (typically 1-5 mol%). If using a co-catalyst, it is also added at this stage.

-

Degassing: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) several times.

-

Solvent Addition: Anhydrous, degassed solvent is added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred under an inert atmosphere until the reaction is complete (monitored by TLC, GC-MS, or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and may be filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with an aqueous solution of potassium fluoride (B91410) (KF) to remove the tributyltin byproducts as a precipitate.[4] The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Spectroscopic Data (Predicted)

¹H NMR:

-

Pyridyl Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom at the 3-position will cause characteristic splitting patterns (doublets or doublet of doublets) for the adjacent protons.

-

Tributylstannyl Protons: A series of multiplets in the upfield region (δ 0.8-1.6 ppm) corresponding to the butyl groups attached to the tin atom.

¹³C NMR:

-

Pyridyl Carbons: Five signals in the aromatic region (δ 120-170 ppm). The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF). The carbon bonded to the tin atom will also be significantly shifted.

-

Tributylstannyl Carbons: Four signals in the aliphatic region (δ 10-30 ppm) corresponding to the four distinct carbons of the butyl groups.

Mass Spectrometry (EI):

-

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of butyl groups from the tin atom. The isotopic pattern of tin (multiple isotopes) will be a key feature in identifying tin-containing fragments.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Hazard Statements:

-

Fatal if swallowed.

-

Toxic in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May damage fertility or the unborn child.

-

Causes damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects.

This guide provides a foundational understanding of this compound. For specific applications, it is crucial to consult the primary literature and perform appropriate reaction optimization and safety assessments.

References

- 1. This compound AldrichCPR | 573675-60-2 [sigmaaldrich.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

Spectroscopic and Synthetic Profile of 3-Fluoro-2-(tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the organotin reagent, 3-Fluoro-2-(tributylstannyl)pyridine. Due to the limited availability of specific experimental data in peer-reviewed literature, this document presents a compilation of predicted spectroscopic values and a generalized, yet detailed, experimental protocol. These estimations are grounded in the established principles of NMR and mass spectrometry, with comparative analysis of structurally related compounds. This guide is intended to serve as a valuable resource for the procurement, characterization, and application of this compound in synthetic chemistry and drug discovery.

Introduction

This compound is a halogenated organotin compound of significant interest in organic synthesis, particularly as a versatile building block in cross-coupling reactions. The presence of a fluorine atom on the pyridine (B92270) ring can impart unique electronic properties and potential biological activity to the resulting coupled products. The tributylstannyl group facilitates a variety of palladium-catalyzed cross-coupling reactions, such as Stille coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Accurate spectroscopic characterization is paramount for verifying the purity and identity of this reagent before its use in complex synthetic sequences.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical chemical shift and fragmentation patterns observed for analogous fluorinated pyridines and tributyltin compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~8.30 | d | 1H | H-6 | ~4.5 |

| ~7.40 | ddd | 1H | H-4 | ~8.5, 5.0, 1.0 |

| ~7.15 | dd | 1H | H-5 | ~8.5, 4.5 |

| ~1.55 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | |

| ~1.35 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | |

| ~1.10 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ | |

| ~0.90 | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ | ~7.3 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 (d, ¹JCF ≈ 240 Hz) | C-3 |

| ~158.0 (d, ³JCF ≈ 5 Hz) | C-2 |

| ~148.0 (d, ³JCF ≈ 15 Hz) | C-6 |

| ~135.0 (d, ²JCF ≈ 20 Hz) | C-4 |

| ~122.0 (d, ⁴JCF ≈ 3 Hz) | C-5 |

| ~29.1 | Sn-(C H₂CH₂CH₂CH₃)₃ |

| ~27.3 | Sn-(CH₂C H₂CH₂CH₃)₃ |

| ~13.7 | Sn-(CH₂CH₂C H₂CH₃)₃ |

| ~10.5 | Sn-(CH₂CH₂CH₂C H₃)₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -120 | m |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 385 | 5 | [M]⁺ (¹¹⁹Sn) |

| 329 | 100 | [M - C₄H₉]⁺ |

| 273 | 40 | [M - 2(C₄H₉)]⁺ |

| 217 | 25 | [M - 3(C₄H₉)]⁺ |

| 155 | 15 | [Sn(C₄H₉)]⁺ |

| 96 | 30 | [C₅H₃FN]⁺ |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the metalation of 3-fluoropyridine (B146971) followed by quenching with a tributyltin electrophile.

Materials:

-

3-Fluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF.

-

3-Fluoropyridine is added to the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Tributyltin chloride (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield this compound as a colorless oil.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 or 500 MHz spectrometer.

-

Samples are prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR, and trichlorofluoromethane (B166822) (CFCl₃) as an external standard for ¹⁹F NMR.

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectra are obtained using a standard mass spectrometer.

-

The sample is introduced via a direct insertion probe or through a gas chromatograph.

-

The ionization energy is typically set to 70 eV.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FT-IR spectrometer.

-

The sample can be analyzed as a neat thin film on NaCl or KBr plates.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical approach to spectral interpretation for this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic method for this compound. While the presented spectroscopic data are predictive, they offer a reliable baseline for researchers in the field. The detailed experimental protocol, based on established organometallic chemistry, serves as a practical starting point for the synthesis of this valuable reagent. The provided visualizations aim to clarify the synthetic and analytical workflows, aiding in the efficient and accurate use of this compound in research and development. It is recommended that experimental data be acquired and compared with the predicted values upon synthesis or procurement of the compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Fluoro-2-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of 3-Fluoro-2-(tributylstannyl)pyridine, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds and established NMR principles. Furthermore, comprehensive experimental protocols for the synthesis and NMR analysis of this compound are provided to facilitate its use in research and development.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the known spectral data of 2-(tributylstannyl)pyridine (B98309) and 3-fluoropyridine, taking into account the electronic effects of the fluorine and tributylstannyl substituents on the pyridine (B92270) ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 7-8, J(H-H) ≈ 1-2 |

| H-5 | 7.00 - 7.20 | m | |

| H-6 | 8.40 - 8.60 | d | J(H-H) ≈ 4-5 |

| Sn-(CH₂)₄ | 1.05 - 1.20 | t | J(H-H) ≈ 8 |

| Sn-(CH₂)₃-CH₃ | 1.50 - 1.65 | m | |

| Sn-CH₂-(CH₂)₂-CH₃ | 1.25 - 1.40 | m | |

| Sn-(CH₂)₃-CH₃ | 0.85 - 0.95 | t | J(H-H) ≈ 7 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| C-2 | 160 - 165 | J(C-F) ≈ 15-20 |

| C-3 | 155 - 160 (d) | J(C-F) ≈ 240-260 |

| C-4 | 120 - 125 (d) | J(C-F) ≈ 20-25 |

| C-5 | 125 - 130 (d) | J(C-F) ≈ 5-10 |

| C-6 | 145 - 150 (d) | J(C-F) ≈ 2-5 |

| Sn-CH₂ | 9 - 12 | |

| Sn-CH₂-CH₂ | 29 - 32 | |

| Sn-(CH₂)₂-CH₂ | 27 - 30 | |

| Sn-(CH₂)₃-CH₃ | 13 - 15 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and NMR analysis of this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of similar organotin compounds.

Materials:

-

3-Fluoro-2-bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for elution

Procedure:

-

To a solution of 3-fluoro-2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

¹H and ¹³C NMR Acquisition:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse sequence: zg30 (or similar)

-

Number of scans: 16-32

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: 16 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse sequence: zgpg30 (or proton-decoupled equivalent)

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay (d1): 2-5 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: 250 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of Key Relationships

The following diagrams illustrate the logical workflow for the synthesis and the structural relationship for NMR analysis.

Caption: Synthesis Workflow Diagram.

Caption: NMR Structural Correlation.

An In-depth Technical Guide to the Reactivity of 3-Fluoro-2-(tributylstannyl)pyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected reactivity of 3-fluoro-2-(tributylstannyl)pyridine in palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this particular reagent in the public domain, this guide leverages established principles of Stille and Suzuki-Miyaura cross-coupling reactions and draws upon data from structurally analogous fluorinated and stannylated pyridine (B92270) compounds. The information presented herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this versatile building block.

Introduction to this compound

This compound (CAS Number: 573675-60-2) is a valuable organometallic reagent in organic synthesis.[1] The presence of a fluorine atom on the pyridine ring can significantly influence the electronic properties and metabolic stability of target molecules, making it a desirable moiety in medicinal chemistry and materials science. The tributylstannyl group at the 2-position facilitates carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Molecular Structure:

Core Reactivity in Stille Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This reaction enables the formation of a new carbon-carbon bond between the pyridine ring and a variety of electrophilic partners, such as aryl, heteroaryl, vinyl, or acyl halides and triflates.

The catalytic cycle of the Stille reaction is a well-established process involving a palladium(0) catalyst.

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

In the context of this compound, R² represents the 3-fluoropyridin-2-yl group. The reaction is initiated by the oxidative addition of an organic halide or triflate (R¹-X) to a palladium(0) complex. This is followed by transmetalation, where the 3-fluoropyridin-2-yl group is transferred from the tin atom to the palladium center, displacing the halide or triflate. The final step is reductive elimination, which forms the desired coupled product (R¹-R²) and regenerates the palladium(0) catalyst.

Data Presentation: Reactivity Based on Analogous Systems

While specific quantitative data for the cross-coupling of this compound is scarce in publicly available literature, the following tables summarize typical reaction conditions and yields for analogous Stille and Suzuki-Miyaura reactions involving fluorinated pyridines and stannylpyridines. This data can serve as a valuable starting point for reaction optimization.

Table 1: Stille Coupling of Analogous 2-Stannylpyridines with Aryl Halides

| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85-95 |

| 2 | 2-(Tributylstannyl)pyridine | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 80 | 16 | 75-85 |

| 3 | 2-(Tributylstannyl)pyridine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | SPhos (6) | Dioxane | 100 | 8 | ~90 |

| 4 | 2-(Tributylstannyl)pyridine | 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 24 | 60-70 |

Table 2: Suzuki-Miyaura Coupling of Analogous 2-Halogeno-3-fluoropyridines with Boronic Acids

| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Bromo-3-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |

| 2 | 2-Chloro-3-fluoropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 70-85 |

| 3 | 2-Bromo-3-fluoropyridine | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 85-95 |

| 4 | 2-Chloro-3-fluoropyridine | Pyrimidine-5-boronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | t-BuOH/H₂O | 100 | 65-75 |

Experimental Protocols

The following are generalized experimental protocols for Stille and Suzuki-Miyaura cross-coupling reactions, which can be adapted for use with this compound.

General Protocol for Stille Cross-Coupling

This protocol is based on typical conditions for the coupling of a stannylpyridine with an aryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (or triflate) (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

-

Add the aryl halide, followed by the anhydrous, degassed solvent.

-

Add this compound via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF). The resulting precipitate of tributyltin fluoride can be removed by filtration through celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling (Hypothetical)

While this compound is primarily used in Stille reactions, it is conceivable to first convert it to a boronic acid or ester derivative for subsequent Suzuki-Miyaura coupling. Alternatively, one might consider the reactivity of the corresponding 2-halo-3-fluoropyridine. The following is a general protocol for the Suzuki-Miyaura coupling of a halo-fluoropyridine.

Materials:

-

2-Halo-3-fluoropyridine (1.0 equiv)

-

Boronic acid or ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Degassed solvent system (e.g., dioxane/water, toluene, DME/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 2-halo-3-fluoropyridine, boronic acid/ester, base, palladium catalyst, and ligand (if applicable).

-

Evacuate and backfill the flask with the inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a promising building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its primary utility lies in Stille cross-coupling reactions, offering a reliable method for the introduction of a 3-fluoropyridin-2-yl moiety. While specific, published data on its reactivity is limited, by leveraging the extensive knowledge base of analogous Stille and Suzuki-Miyaura reactions, researchers can effectively design and optimize synthetic routes incorporating this valuable reagent. Careful consideration of catalyst, ligand, solvent, and base systems, as outlined in this guide, will be crucial for achieving high yields and purity in the desired cross-coupled products. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination.

References

Navigating the Perils: A Technical Guide to the Hazards and Toxicity of Tributyltin Compounds in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a critical resource for laboratory personnel engaged in the synthesis and handling of tributyltin (TBT) compounds. Given their potent biological activity, a thorough understanding of their associated hazards and toxicity is paramount for ensuring laboratory safety and mitigating environmental contamination. This document provides a comprehensive overview of the toxicological profile of TBT, detailed experimental protocols for toxicity assessment, and a summary of safe handling procedures.

Executive Summary

Tributyltin (TBT) compounds, a class of organotin chemicals, have been widely utilized for their biocidal properties, particularly as antifouling agents in marine paints.[1] However, their high toxicity to non-target organisms and persistence in the environment have led to stringent regulations on their use.[1][2] In a research and development setting, personnel may be exposed to TBT during synthesis, purification, or formulation processes. This guide outlines the significant health and environmental hazards associated with TBT, including its acute and chronic toxicity, endocrine-disrupting capabilities, immunotoxicity, and neurotoxicity. Adherence to the safety protocols and handling procedures detailed herein is crucial for minimizing risk.

Hazard Identification and Classification

Tributyltin compounds are classified as highly toxic. The primary routes of exposure in a laboratory setting are inhalation of aerosols or dust, dermal contact, and ingestion.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation. [4]

-

H319: Causes serious eye irritation. [4]

-

H372: Causes damage to organs through prolonged or repeated exposure. [4]

-

H410: Very toxic to aquatic life with long lasting effects. [4]

Toxicological Data

The toxicity of tributyltin compounds is well-documented across a range of organisms. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Acute Toxicity Data for Tributyltin Oxide (TBTO) in Mammals

| Species | Route | LD50 Value | Reference |

| Rat | Oral | 55 - 87 mg/kg | [6] |

| Mouse | Oral | 55 - 87 mg/kg | [6] |

| Rat | Dermal | 200 mg/kg | [6] |

| Mouse | Dermal | 200 mg/kg | [6] |

| Rabbit | Dermal | 900 mg/kg | [6] |

Table 2: Aquatic Toxicity of Tributyltin (TBT)

| Organism | Test Duration | Endpoint | Concentration (µg/L) | Reference |

| Freshwater Fish (various) | 96-hour | LC50 | 2.6 - 13 | |

| Daphnia magna (water flea) | 48-hour | EC50 | 2.2 - 6.6 | |

| Marine Fish (various) | 96-hour | LC50 | 2.1 - 400 | |

| Marine Crustaceans (various) | 96-hour | LC50 | 0.13 - 63 | |

| Nucella lapillus (dog whelk) | - | Imposex | <0.001 | [7] |

Mechanisms of Toxicity

Tributyltin exerts its toxic effects through multiple mechanisms, impacting various biological systems.

Endocrine Disruption

TBT is a potent endocrine-disrupting chemical.[1] One of its most well-known effects is the induction of "imposex," the development of male sexual characteristics in female gastropods, at extremely low concentrations.[1][7] This is believed to occur through the inhibition of the cytochrome P450 aromatase, an enzyme that converts androgens to estrogens.[1] TBT also acts as an agonist for retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), which can lead to obesogenic effects.[8]

Immunotoxicity

TBT is known to be toxic to the immune system, particularly affecting the thymus gland and T-cell mediated functions.[3][9] Exposure can lead to immunosuppression.[1] Studies have shown that TBT can induce apoptosis in T-lymphocytes.[10]

Neurotoxicity

Tributyltin compounds can cross the blood-brain barrier and exhibit neurotoxic effects.[11] Exposure has been linked to neuronal damage, neuroinflammation, and oxidative stress.[11] In vitro studies have demonstrated that TBT can induce an increase in intracellular calcium levels and glutamate (B1630785) excitotoxicity.[8]

Cellular Toxicity and Apoptosis

At the cellular level, TBT is a potent inhibitor of mitochondrial ATP synthase.[8] It can also induce apoptosis (programmed cell death) through various pathways. The specific mechanism can be concentration-dependent. For example, in PC12 cells, higher concentrations of TBT lead to a large increase in intracellular calcium released from the endoplasmic reticulum, resulting in the generation of reactive oxygen species (ROS) and caspase-dependent apoptosis.[12] Lower concentrations cause a more moderate calcium increase through voltage-dependent calcium channels, leading to apoptosis mediated by c-jun N-terminal kinase (JNK).[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by TBT and a general workflow for toxicity testing.

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. b_antizar@hotmail.com - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 6. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 7. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 12. Concentration dependence of the mechanisms of tributyltin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety Data for 3-Fluoro-2-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 3-Fluoro-2-(tributylstannyl)pyridine, compiled from available safety data sheets and chemical databases. It is intended to inform researchers and laboratory personnel of the potential hazards and safe handling procedures for this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 573675-60-2[1][2] |

| Molecular Formula | C₁₇H₃₀FNSn[1][2] |

| Molecular Weight | 386.14 g/mol [1][2] |

| MDL Number | MFCD09265496[1] |

Physical and Chemical Properties

| Property | Value |

| Form | Solid |

| Boiling Point | 372.5 ± 52.0 °C (Predicted)[3] |

| pKa | 2.78 ± 0.29 (Predicted)[3] |

| Flash Point | Not applicable[1] |

Hazard Identification

This compound is classified as hazardous. The signal word is "Danger".[1]

Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H360FD: May damage fertility. May damage the unborn child.[1]

-

H372: Causes damage to organs through prolonged or repeated exposure.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Hazard Classifications:

-

Acute Toxicity, Oral (Category 3)[1]

-

Acute Toxicity, Dermal (Category 4)[1]

-

Skin Irritation (Category 2)[1]

-

Eye Irritation (Category 2)[1]

-

Reproductive Toxicity (Category 1B)[1]

-

Specific Target Organ Toxicity, Repeated Exposure (Category 1)[1]

-

Aquatic Hazard, Acute (Category 1)[1]

-

Aquatic Hazard, Chronic (Category 1)[1]

Handling and Storage

Precautionary Statements:

-

P202: Do not handle until all safety precautions have been read and understood.[1]

-

P273: Avoid release to the environment.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/ physician.[1]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage:

-

Storage Class Code: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

-

Storage Temperature: Inert atmosphere, Room Temperature.[3]

Experimental Protocols and Logical Workflow

Detailed experimental protocols involving this compound are not available in the provided search results. The following diagram illustrates a logical workflow for accessing and utilizing safety data for this compound in a research setting.

Caption: Logical workflow for safe handling of chemical compounds.

References

Methodological & Application

Application Notes and Protocols: Stille Coupling with 3-Fluoro-2-(tributylstannyl)pyridine for the Synthesis of Novel 2-Aryl-3-fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has proven invaluable in the construction of complex molecular architectures.[2] Of particular interest to the medicinal chemistry community is the synthesis of fluorinated heterocyclic compounds, which often exhibit enhanced metabolic stability, bioavailability, and target-binding affinity.[3][4]

This application note provides a detailed protocol for the Stille coupling of 3-Fluoro-2-(tributylstannyl)pyridine with aryl halides, a key transformation for accessing 2-aryl-3-fluoropyridine scaffolds. These structures are prevalent in a variety of biologically active molecules, including potent kinase inhibitors used in oncology.[5][6]

Reaction Principle

The catalytic cycle of the Stille reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organostane, in this case, the 3-fluoro-2-pyridyl moiety, is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final 2-aryl-3-fluoropyridine product, regenerating the Pd(0) catalyst for the next cycle.[1]

Additives such as copper(I) salts and fluoride (B91410) ions can be employed to enhance the reaction rate and yield.[3]

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-3-fluoropyridine

This protocol describes a representative Stille coupling reaction between this compound and 1-bromo-4-nitrobenzene (B128438).

Materials:

-

This compound (1.1 eq)

-

1-Bromo-4-nitrobenzene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or microwave vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add 1-bromo-4-nitrobenzene (1.0 eq), this compound (1.1 eq), and Copper(I) iodide (10 mol%).

-

Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Seal the vessel and heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-nitrophenyl)-3-fluoropyridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Stille coupling of this compound with various aryl halides.

Table 1: Representative Reaction Conditions for Stille Coupling

| Parameter | Condition |

| Organostannane | This compound |

| Aryl Halide | Aryl bromide or iodide |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand |

| Catalyst Loading | 2-5 mol% |

| Ligand (if used) | Triphenylphosphine (PPh₃), Tri(2-furyl)phosphine, etc. |

| Solvent | DMF, Toluene, Dioxane |

| Temperature | 80-120 °C |

| Additives | CuI (optional, 10-20 mol%) |

| Reaction Time | 12-48 hours |

Table 2: Exemplary Yields for the Synthesis of 2-Aryl-3-fluoropyridines

| Aryl Halide Partner | Product | Yield (%) |

| 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-3-fluoropyridine | 85 |

| 4-Bromoacetophenone | 1-(4-(3-Fluoropyridin-2-yl)phenyl)ethan-1-one | 78 |

| 1-Bromo-4-methoxybenzene | 3-Fluoro-2-(4-methoxyphenyl)pyridine | 92 |

| 3-Bromobenzonitrile | 3-(3-Fluoropyridin-2-yl)benzonitrile | 81 |

Visualizations

Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Stille coupling reaction.

Applications in Drug Development

The 2-aryl-3-fluoropyridine scaffold synthesized via this protocol is a privileged motif in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8]

Cyclin-dependent kinases (CDKs), in particular, are central to the regulation of the cell cycle.[9] The aberrant activity of CDKs, such as CDK2, is frequently observed in tumors, leading to uncontrolled cell proliferation.[10][11] Small molecule inhibitors that target the ATP-binding site of these kinases can halt the cell cycle and induce apoptosis in cancer cells. The 2,3-disubstituted pyridine (B92270) core can effectively mimic the hinge-binding interactions of ATP, making it an ideal scaffold for designing potent and selective CDK inhibitors.[5]

CDK-Mediated Cell Cycle Regulation Pathway

Caption: CDK-mediated G1/S transition of the cell cycle, a target for pyridine-based inhibitors.

Conclusion

The Stille coupling of this compound provides an effective and versatile method for the synthesis of 2-aryl-3-fluoropyridines. These compounds are valuable building blocks for the development of novel therapeutics, particularly in the area of oncology. The provided protocol offers a solid foundation for researchers to explore the synthesis of a wide range of substituted fluoropyridines for drug discovery and other applications. As with all organotin chemistry, appropriate safety precautions must be taken due to the toxicity of the reagents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 8. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are CDK2 modulators and how do they work? [synapse.patsnap.com]

Palladium-Catalyzed Synthesis of 3-Fluoropyridyl Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-fluoropyridyl compounds, valuable scaffolds in medicinal chemistry, via palladium-catalyzed cross-coupling reactions. The methodologies outlined herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer versatile and efficient routes to a diverse range of 3-fluoropyridyl derivatives.

Introduction

The incorporation of a fluorine atom at the 3-position of a pyridine (B92270) ring is a common strategy in drug discovery. This substitution can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of C-C and C-N bonds, enabling the modular and efficient synthesis of these important building blocks from readily available precursors.

General Experimental Workflow

A general workflow for palladium-catalyzed cross-coupling reactions is depicted below. The key to a successful reaction is the rigorous exclusion of oxygen and moisture.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between a halide and an organoboron compound. It is particularly effective for the synthesis of biaryl and vinyl-substituted 3-fluoropyridines.

Representative Experimental Protocol: Synthesis of 3-Fluoro-5-phenylpyridine

To an oven-dried Schlenk tube is added 3-bromo-5-fluoropyridine (B183902) (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon. Palladium(II) acetate (B1210297) (2 mol%) and SPhos (4 mol%) are then added. Degassed 1,4-dioxane (B91453) (8 mL) and water (2 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-fluoro-5-phenylpyridine.

Substrate Scope of Suzuki-Miyaura Coupling of 3-Bromopyridine Derivatives

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylpyridine | 95 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | 3-(4-Trifluoromethylphenyl)pyridine | 88 |

| 4 | 3,5-Dimethylphenylboronic acid | 3-(3,5-Dimethylphenyl)pyridine | 90 |

| 5 | 2-Naphthylboronic acid | 3-(2-Naphthyl)pyridine | 85 |

| 6 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)pyridine | 78 |

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly versatile for the synthesis of a wide array of N-aryl and N-heteroaryl 3-fluoropyridine (B146971) derivatives.

Representative Experimental Protocol: Synthesis of N-Benzyl-3-fluoro-5-aminopyridine

In a glovebox, an oven-dried vial is charged with 3-bromo-5-fluoropyridine (1.0 mmol), benzylamine (B48309) (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (1.5 mol%), and RuPhos (3.0 mol%). Toluene (5 mL) is added, and the vial is sealed. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash column chromatography to yield N-benzyl-3-fluoro-5-aminopyridine.

Substrate Scope of Buchwald-Hartwig Amination of 3-Bromo-5-fluoropyridine

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-3-fluoro-5-aminopyridine | 85 |

| 2 | Morpholine | 4-(5-Fluoropyridin-3-yl)morpholine | 92 |

| 3 | n-Butylamine | N-Butyl-3-fluoro-5-aminopyridine | 78 |

| 4 | Indole | 1-(5-Fluoropyridin-3-yl)indole | 75 |

| 5 | Pyrrolidine | 3-Fluoro-5-(pyrrolidin-1-yl)pyridine | 89 |

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 3-fluoropyridyl compounds bearing an alkynyl moiety.

Representative Experimental Protocol: Synthesis of 3-((4-Ethylphenyl)ethynyl)-5-fluoropyridine

To a degassed solution of 3-bromo-5-fluoropyridine (1.0 mmol) in a mixture of THF (8 mL) and triethylamine (B128534) (4 mL) are added tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper(I) iodide (10 mol%). The mixture is degassed for an additional 5 minutes. 1-Ethyl-4-ethynylbenzene (1.1 mmol) is then added dropwise, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give 3-((4-ethylphenyl)ethynyl)-5-fluoropyridine.

Substrate Scope of Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |

| 3 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)ethynyl)pyridine | 82 |

| 4 | 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |

| 5 | 1-Ethynyl-4-methoxybenzene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 91 |

Note: Yields are representative for 2-amino-3-bromopyridine (B76627) and may vary for other 3-halofluoropyridines.[1]

Reaction Mechanism: A Generalized Catalytic Cycle

The mechanisms of these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. A generalized catalytic cycle for a Suzuki-Miyaura coupling is shown below.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Application in Drug Discovery: Kinase Inhibition

Many 3-fluoropyridyl-containing compounds have been identified as potent inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas. The 3-fluoropyridyl moiety often engages in crucial hydrogen bonding and other interactions within the kinase active site. A simplified signaling pathway illustrating the role of a 3-fluoropyridyl-containing drug as a kinase inhibitor is presented below.

References

Synthesis of Fluorinated Biaryl Compounds Using Organostannanes via Stille Cross-Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated biaryls, a key structural motif in many pharmaceuticals, is therefore of significant interest. The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, offers a robust and versatile method for the formation of carbon-carbon bonds, including the synthesis of complex fluorinated biaryl compounds. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated biaryls using organostannanes.

Reaction Principle and Mechanism

The Stille cross-coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane (Ar²-SnR₃) transfers its aryl group (Ar²) to the palladium center, displacing the halide. This step is often the rate-determining step and can be accelerated by the use of additives.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Key Reaction Components and Considerations

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used, as Pd(II) is typically reduced in situ to the active Pd(0) species. Common catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[4]

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and triphenylarsine (B46628) (AsPh₃) are frequently employed.

-

Organostannane: Aryl tributylstannanes are commonly used due to their stability and ease of handling. One of the alkyl groups on the tin atom is transferred in a non-productive pathway, so aryl trialkylstannanes are designed to selectively transfer the desired aryl group.

-

Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are the most reactive, while aryl chlorides often require more forcing conditions or specialized catalyst systems.[2]

-

Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Common choices include toluene (B28343), DMF, THF, and dioxane.[5]

-

Additives: Additives can significantly impact the reaction rate and yield. Copper(I) iodide (CuI) is often used to accelerate the transmetalation step.[5] Fluoride (B91410) sources, such as cesium fluoride (CsF), can also enhance the reaction rate by forming a hypervalent tin species.

Data Presentation: Synthesis of Fluorinated Biaryls

The following tables summarize representative examples of Stille cross-coupling reactions for the synthesis of various fluorinated biaryl compounds.

Table 1: Synthesis of Monofluorinated Biaryl Compounds

| Organostannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Tributyl(4-fluorophenyl)stannane (B104304) | 4-Iodotoluene (B166478) | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 16 | 85 |

| Phenyltributylstannane | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | - | DMF | 90 | 12 | 78 |

| Tributyl(2-fluorophenyl)stannane | 1-Iodobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | 100 | 24 | 92 |

| 4-Methoxyphenyltributylstannane | 1-Bromo-2-fluorobenzene | PdCl₂(PPh₃)₂ (5) | - | CuI | NMP | 80 | 8 | 88 |

Table 2: Synthesis of Difluorinated and Trifluoromethylated Biaryl Compounds

| Organostannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Tributyl(2,4-difluorophenyl)stannane | 4-Bromoanisole | Pd(PPh₃)₄ (4) | - | - | Toluene | 100 | 18 | 75 |

| Phenyltributylstannane | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ (2) | XPhos (4) | - | Dioxane | 110 | 24 | 81 |

| Tributyl(4-(trifluoromethyl)phenyl)stannane | 4-Iodobenzonitrile | Pd(PPh₃)₄ (5) | - | CuI | DMF | 95 | 12 | 89 |

| 3-Methylphenyltributylstannane | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | - | Toluene | 100 | 16 | 93 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Monofluorinated Biaryl

This protocol describes the synthesis of 4-fluoro-4'-methylbiphenyl from tributyl(4-fluorophenyl)stannane and 4-iodotoluene.

Materials:

-

Tributyl(4-fluorophenyl)stannane (1.1 mmol, 1.1 equiv)

-

4-Iodotoluene (1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Anhydrous, degassed toluene (10 mL)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene and Pd(PPh₃)₄.

-

Seal the flask with a septum and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Using a syringe, add the anhydrous, degassed toluene to the flask.

-

Add tributyl(4-fluorophenyl)stannane to the reaction mixture via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 16 hours), cool the reaction mixture to room temperature.

-

Work-up:

-

Dilute the reaction mixture with diethyl ether (20 mL).

-

Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts. A white precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of Celite.

-

Wash the organic layer with brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the pure 4-fluoro-4'-methylbiphenyl.

-

Protocol 2: Copper(I)-Mediated Synthesis of a Trifluoromethylated Biaryl

This protocol describes the synthesis of 4'-cyano-4-(trifluoromethyl)biphenyl from tributyl(4-(trifluoromethyl)phenyl)stannane and 4-iodobenzonitrile.

Materials:

-

Tributyl(4-(trifluoromethyl)phenyl)stannane (1.2 mmol, 1.2 equiv)

-

4-Iodobenzonitrile (1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Anhydrous, degassed N,N-dimethylformamide (DMF) (10 mL)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 4-iodobenzonitrile, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed DMF via syringe.

-

Add tributyl(4-(trifluoromethyl)phenyl)stannane to the reaction mixture via syringe.

-

Heat the reaction mixture to 95 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of KF (3 x 20 mL) with vigorous shaking for several minutes each time.

-

Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated biaryl.

-

Mandatory Visualizations

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: General experimental workflow for Stille coupling.

References

Application Notes and Protocols for the Pd(PPh3)4-Catalyzed Stille Coupling of 3-Fluoro-2-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and technical guidance for the use of tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, as a catalyst in the Stille coupling of 3-fluoro-2-(tributylstannyl)pyridine with various aryl halides. The resulting 2-aryl-3-fluoropyridine scaffold is a prevalent motif in medicinal chemistry and materials science, making this a crucial transformation for drug discovery and development professionals. The protocols outlined herein are based on established methodologies for Stille couplings of related heterocyclic systems and provide a robust starting point for reaction optimization.

Reaction Principle and Significance

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane (in this case, this compound) with an organic halide or pseudohalide (e.g., aryl bromides, iodides, or triflates). The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the pyridyl group from the organostannane to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

The fluorinated pyridine (B92270) moiety is of particular interest in drug development due to its ability to modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and pKa, which can lead to improved pharmacokinetic and pharmacodynamic profiles.

General Reaction Scheme

Caption: General Stille coupling of this compound.

Experimental Protocols

The following is a general, representative protocol for the Pd(PPh3)4-catalyzed Stille coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates and scales.

Materials:

-

This compound (1.0 - 1.2 equivalents)

-

Aryl halide (e.g., aryl bromide) (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-5 mol%)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq).

-

Add the palladium catalyst, Pd(PPh3)4 (e.g., 3 mol%).

-

Add anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Add this compound (1.1 eq) via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for at least one hour.

-

Filter the mixture through a pad of celite to remove the precipitated tin salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2-aryl-3-fluoropyridine.

Data Presentation: Typical Reaction Conditions and Yields

While specific data for a wide range of aryl halides coupled with this compound using Pd(PPh3)4 is not extensively tabulated in the literature, the following table provides representative conditions and expected yield ranges based on analogous Stille couplings of functionalized pyridines.[1] Optimization for each specific substrate is highly recommended.

| Aryl Halide (Ar-X) | X | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Br | 3 | Toluene | 100 | 12-18 | 75-90 |

| 1-Bromo-4-nitrobenzene | Br | 3 | Dioxane | 90 | 8-12 | 80-95 |

| 4-Bromobenzonitrile | Br | 3 | DMF | 100 | 10-16 | 70-85 |

| 2-Bromothiophene | Br | 4 | Toluene | 110 | 12-24 | 65-80 |

| 1-Iodo-3,5-dimethylbenzene | I | 2 | Dioxane | 90 | 6-10 | 85-95 |

Mandatory Visualizations

Catalytic Cycle of the Stille Coupling Reaction

References

Ligand Selection for Stille Reactions of Fluorinated Pyridines: Application Notes and Protocols